molecular formula C9H20Cl2N2O B1387176 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride CAS No. 790223-65-3

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Cat. No. B1387176
M. Wt: 243.17 g/mol
InChI Key: IHCJJNVEJSEXDN-UHFFFAOYSA-N
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Description

“1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride” is a chemical compound with the molecular formula C9H20Cl2N2O . It is used as an organic synthesis and medicinal chemistry intermediate .


Molecular Structure Analysis

The molecular structure of “1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride” consists of a piperazine ring attached to a tetrahydropyran ring . The exact mass of the molecule is 242.0952687 g/mol .


Physical And Chemical Properties Analysis

“1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride” is a solid compound . It has a molecular weight of 243.17 g/mol . The compound has three hydrogen bond donors and three hydrogen bond acceptors . It has one rotatable bond .

Scientific Research Applications

Catalysis and Synthesis

1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride has been utilized in various synthetic pathways. For instance, it has been used as an efficient and recyclable organocatalyst in the solvent-free synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes under ambient temperature conditions, yielding high to quantitative yields (Amirnejad et al., 2013). Additionally, piperazine acts as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, highlighting its role in promoting environmentally benign and commercially viable synthetic processes (Yousefi et al., 2018).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, this compound plays a crucial role in the development of potential therapeutic agents. For example, it has been involved in the synthesis of new kojic acid derivatives exhibiting anticonvulsant activity. These compounds were tested for their efficacy in maximal electroshock and subcutaneous Metrazol induced seizure tests (Aytemir et al., 2010). Furthermore, the synthesis and evaluation of 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives, which also incorporate substituted piperazine derivatives, have been conducted to explore their anticonvulsant and antimicrobial activities (Aytemir et al., 2004).

Agricultural Chemistry

In the field of agricultural chemistry, novel 1-phenyl-piperazine-2,6-diones with herbicidal activity have been synthesized using this compound. One of the synthesized derivatives demonstrated significant herbicidal activity, showcasing the compound's utility in developing agricultural chemicals (Li et al., 2005).

Antimicrobial Research

This compound has also been explored in antimicrobial research. A study synthesized new piperazine derivatives and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. The study highlighted one derivative as a superior antimicrobial agent, demonstrating the potential of this compound in developing new antimicrobial therapies (Patil et al., 2021).

Enzyme Inhibition and Biofilm Research

Research into bacterial biofilm and MurB enzyme inhibitors has utilized derivatives of this compound. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed effective inhibitory activities against various bacterial strains and the MurB enzyme, indicating potential applications in combating bacterial resistance and biofilm-related issues (Mekky & Sanad, 2020).

Nanotechnology and Catalysis

In nanotechnology and catalysis, bis(3-(piperazine-1-yl)propyl)tungstate (BPPT) nanoparticles were synthesized and used as a catalyst for the synthesis of 4H-chromene derivatives. This study not only demonstrated the compound's catalytic efficiency but also explored its potential as an anti-Alzheimer agent (Eskandari et al., 2019).

Safety And Hazards

“1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride” is classified as an irritant . Precautionary measures should be taken to avoid eye contact .

properties

IUPAC Name

1-(oxan-4-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCJJNVEJSEXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657475
Record name 1-(Oxan-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

CAS RN

790223-65-3, 398137-19-4
Record name 1-(Oxan-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 128A (3.92 g) in ether was added HCl (25 ml, 2M in ether) and the reaction mixture was stirred for 16 hours at room temperature. The solid product was filtered off, dried and used in next step without further purification.
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DG Brown, PR Bernstein, A Griffin… - Journal of Medicinal …, 2014 - ACS Publications
A new series of potent and selective histamine-3 receptor (H 3 R) antagonists was identified on the basis of an azaspiro[2.5]octane carboxamide scaffold. Many scaffold modifications …
Number of citations: 28 pubs.acs.org

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